molecular formula C21H32N2O B4882235 N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide

N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B4882235
M. Wt: 328.5 g/mol
InChI Key: KFNRXDQDHWCUMT-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide is a compound belonging to the piperidine-4-carboxamide family. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties . This compound, in particular, has shown potential in various scientific research applications.

Properties

IUPAC Name

N-cycloheptyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-17-7-6-8-18(15-17)16-23-13-11-19(12-14-23)21(24)22-20-9-4-2-3-5-10-20/h6-8,15,19-20H,2-5,9-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNRXDQDHWCUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the desired reaction conditions . The general synthetic route includes the activation of the carboxylic acid, followed by its reaction with an amine to form the carboxamide. Industrial production methods often utilize efficient catalytic systems to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide involves targeting specific molecular pathways. For instance, it has been shown to inhibit DNA gyrase in mycobacteria, leading to DNA damage and bacterial cell death . This inhibition is achieved through the binding of the compound to the enzyme’s active site, preventing its normal function.

Comparison with Similar Compounds

N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide can be compared to other piperidine-4-carboxamide derivatives, such as MMV688844 and its analogs . These compounds share similar structural features and biological activities but may differ in their potency and specificity. The unique cycloheptyl and 3-methylbenzyl groups in this compound contribute to its distinct pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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